molecular formula C22H23N3O5S B2729947 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide CAS No. 897622-05-8

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2729947
CAS No.: 897622-05-8
M. Wt: 441.5
InChI Key: ZEUOOHPRSMODFE-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-chromene core linked to a carboxamide group at position 2. The sulfonamide-ethyl chain connects the chromene scaffold to a 4-phenylpiperazine moiety, a structural motif often associated with receptor-binding activity in medicinal chemistry .

Properties

IUPAC Name

4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-19-16-21(30-20-9-5-4-8-18(19)20)22(27)23-10-15-31(28,29)25-13-11-24(12-14-25)17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUOOHPRSMODFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the phenylpiperazine moiety. The sulfonyl group is then added to complete the synthesis.

    Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Carboxamide Group Introduction: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as ethylamine, under dehydrating conditions.

    Phenylpiperazine Moiety Addition: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the chromene derivative reacts with 4-phenylpiperazine.

    Sulfonyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The chromene core can contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 4-Ethylpiperazine analog: The compound N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride replaces the phenyl group on piperazine with an ethyl group.
  • 4-Phenylpiperazine derivatives : The phenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to alkyl-substituted analogs. Piperazine modifications are critical in optimizing pharmacokinetic profiles .

Variations in the Sulfonamide-Linked Side Chain

  • Thiophene-pyridine hybrid : 4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide replaces the sulfonamide-ethyl-piperazine chain with a heteroaromatic group. This introduces hydrogen-bonding capabilities and modulates electron density, which could influence bioavailability .
  • Methyl-phenylsulfamoylphenyl analog : N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide substitutes the ethyl-piperazine with a bulkier sulfamoylphenyl group, likely reducing membrane permeability but increasing rigidity .

Core Scaffold Modifications

  • Azetidinone derivatives: Compounds like N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide replace the chromene core with an azetidinone ring. This alters the molecule’s planarity and dipole moment, impacting binding interactions .
  • Thiadiazole-substituted analogs : 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide introduces a thiadiazole ring, enhancing metabolic stability through sulfur-mediated interactions .

Physical Properties

Compound Name Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Not reported Expected C=O stretch ~1660 cm⁻¹ (IR); δ 7.5–8.5 ppm (aromatic H, NMR)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) 288 IR: 2214 cm⁻¹ (C≡N); NMR: δ 2.30 (CH3)
4-Ethylpiperazine analog Not reported Similar to target but with δ 1.1 ppm (CH2CH3)
N-(4-methoxyphenethyl)-chromene carboxamide Not reported IR: 1662 cm⁻¹ (C=O); NMR: δ 3.77 (OCH3)

Biological Activity

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the chromene family, characterized by a complex structure featuring a chromene core, a phenylpiperazine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer research.

Chemical Structure and Properties

The compound's IUPAC name is 4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide. Its molecular formula is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S, and it has a molecular weight of 429.50 g/mol. The presence of the sulfonyl and piperazine groups suggests potential interactions with various biological targets, particularly neurotransmitter receptors.

PropertyValue
IUPAC Name4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide
Molecular FormulaC22H23N3O5SC_{22}H_{23}N_{3}O_{5}S
Molecular Weight429.50 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The phenylpiperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are crucial in various neurological functions. The sulfonyl group enhances binding affinity to these receptors, potentially increasing the compound's efficacy.

Neuropharmacological Effects

Research indicates that this compound exhibits promising neuropharmacological properties:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which plays a significant role in neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that this compound may also inhibit AChE, although specific IC50 values need further investigation .
  • Antioxidant Activity : The compound's structure allows for potential antioxidant properties, which could mitigate oxidative stress associated with neurodegeneration .
  • Anti-inflammatory Effects : Compounds with similar chromene structures have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

Antitumor Activity

Preliminary studies have indicated that derivatives of chromene compounds may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating similar chromene derivatives found that they exhibited moderate inhibition against AChE and butyrylcholinesterase (BChE), suggesting potential for treating cognitive decline associated with Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to targets involved in neurodegenerative diseases, supporting its use as a lead compound for drug development .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests on cancer cell lines (e.g., MCF-7) indicated that chromene derivatives could inhibit cell growth significantly, warranting further exploration into their mechanisms of action .

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